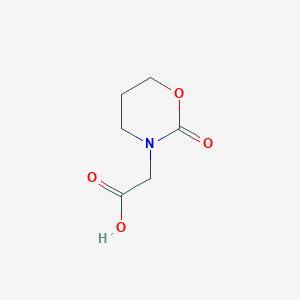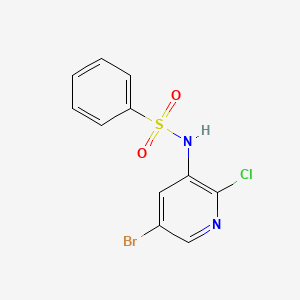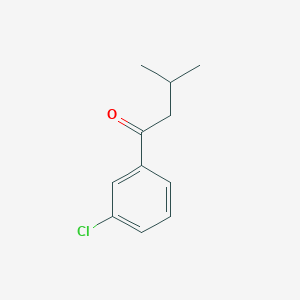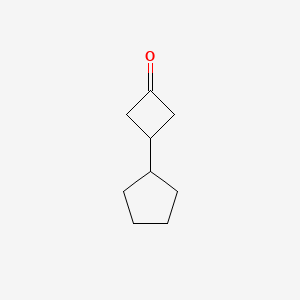
3-Cyclopentylcyclobutan-1-one
Descripción general
Descripción
3-Cyclopentylcyclobutan-1-one is a chemical compound with the CAS Number: 1080636-38-9. It has a molecular weight of 138.21 and is typically stored at a temperature of 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code is 1S/C9H14O/c10-9-5-8(6-9)7-3-1-2-4-7/h7-8H,1-6H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a molecular weight of 138.21 . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Glucagon-like Peptide-1 (GLP-1) Receptor Agonists
A novel class of nonpeptidic GLP-1 receptor agonists has been identified, utilizing cyclobutane derivatives, which have shown significant potential in vitro and in vivo. This research highlights the therapeutic potential of these compounds in diabetes and obesity treatments by exploiting the unique structural features of cyclobutanes for receptor activation (Liu et al., 2012).
VLA-4 Antagonists
Cyclobutane derivatives have been synthesized and shown to act as potent antagonists of VLA-4, a receptor involved in inflammation and autoimmune diseases. This underscores the importance of cyclobutane cores in designing new therapeutic agents with potential applications in treating conditions like asthma and multiple sclerosis (Brand et al., 2003).
Antimicrobial and Anticancer Activities
Cyclobutane-containing compounds have been isolated from both terrestrial and marine species, demonstrating a wide range of biological activities including antimicrobial, antibacterial, and anticancer effects. These findings suggest the potential of cyclobutane derivatives as leads for new drug development (Dembitsky, 2007).
Photocatalysis in Organic Synthesis
The role of cyclobutane derivatives in photocatalysis, particularly in [2+2] enone cycloadditions, has been explored, demonstrating the utility of these compounds in creating complex molecular architectures under environmentally friendly conditions. This research opens avenues for the synthesis of novel organic materials and drugs (Ischay et al., 2008).
Sunscreen Formulation and Skin Protection
Cyclobutane pyrimidine dimers (CPDs) are DNA lesions associated with UV radiation exposure and skin cancer. Research into the effectiveness of sunscreens containing cyclobutane derivatives in preventing CPD formation underlines the significance of these compounds in dermatological products and skin cancer prevention strategies (Young et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H227, H315, H319, and H335. Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Direcciones Futuras
While specific future directions for 3-Cyclopentylcyclobutan-1-one are not available, the field of synthetic chemistry, which includes the study and creation of such compounds, continues to evolve. Challenges remain in achieving higher selectivity, efficiency, and environmental friendliness, as well as in harnessing sustainable energy .
Propiedades
IUPAC Name |
3-cyclopentylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-8(6-9)7-3-1-2-4-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYWWMIFJQPWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


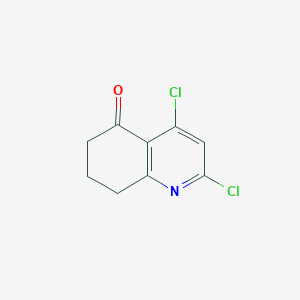


![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)

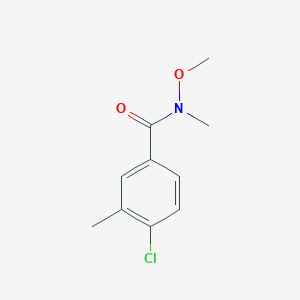

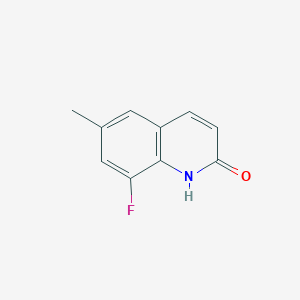

![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)

